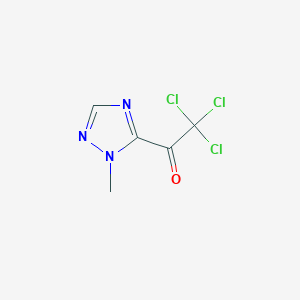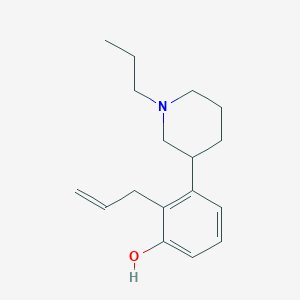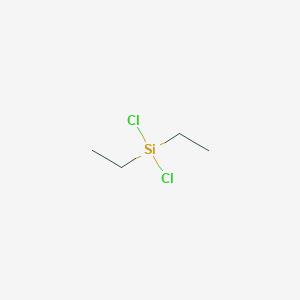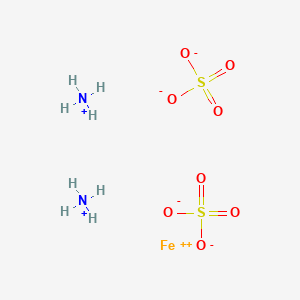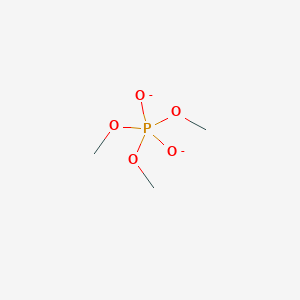
Trimethoxyphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoxyphosphorane (TMP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMP is a phosphorane derivative that is commonly used as a reagent in organic synthesis. The compound is highly reactive and has been shown to be effective in a wide range of chemical reactions.
Mechanism Of Action
Trimethoxyphosphorane acts as a strong nucleophile and Lewis base due to the presence of the phosphorane group. The compound is highly reactive and can undergo a variety of chemical reactions, including nucleophilic substitution and condensation reactions. Trimethoxyphosphorane can also act as a dehydrating agent, facilitating the removal of water from a reaction mixture.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of Trimethoxyphosphorane. However, studies have shown that the compound can be toxic to cells at high concentrations. Trimethoxyphosphorane has also been shown to inhibit the growth of cancer cells in vitro, suggesting potential anti-cancer properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Trimethoxyphosphorane in lab experiments is its high reactivity and versatility. The compound can be used in a wide range of chemical reactions and has been shown to be effective in the synthesis of various organic compounds. However, Trimethoxyphosphorane is highly reactive and can be difficult to handle, requiring careful handling and storage.
Future Directions
There are several future directions for the research and development of Trimethoxyphosphorane. One potential application is in the development of new anti-cancer drugs. Studies have shown that Trimethoxyphosphorane has potential anti-cancer properties and could be used as a starting point for the development of new drugs. Other potential applications include the synthesis of new organic compounds and the development of new chemical reactions using Trimethoxyphosphorane as a reagent.
Conclusion:
In conclusion, Trimethoxyphosphorane is a highly reactive and versatile compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis and anti-cancer research. The compound is commonly used as a reagent in a wide range of chemical reactions and has been shown to be effective in the synthesis of various organic compounds. While there is limited research on the biochemical and physiological effects of Trimethoxyphosphorane, studies have shown potential anti-cancer properties and suggest future directions for the development of new drugs and chemical reactions.
Synthesis Methods
Trimethoxyphosphorane can be synthesized through a variety of methods, including the reaction of triphenylphosphine with methyl iodide and sodium hydride. The reaction is typically carried out in anhydrous conditions and can yield high purity Trimethoxyphosphorane. Other methods of synthesis include the reaction of triphenylphosphine with dimethyl sulfate and the reaction of triphenylphosphine with methyl triflate.
Scientific Research Applications
Trimethoxyphosphorane has been widely used in organic synthesis as a reagent for various chemical reactions. The compound has been shown to be effective in the synthesis of a wide range of organic compounds, including esters, amides, and carboxylic acids. Trimethoxyphosphorane has also been used in the synthesis of natural products, such as alkaloids and terpenoids.
properties
CAS RN |
133930-63-9 |
|---|---|
Product Name |
Trimethoxyphosphorane |
Molecular Formula |
C3H9O5P-2 |
Molecular Weight |
156.07 g/mol |
IUPAC Name |
trimethoxy(dioxido)-λ5-phosphane |
InChI |
InChI=1S/C3H9O5P/c1-6-9(4,5,7-2)8-3/h1-3H3/q-2 |
InChI Key |
YFPLWKMFSSSISB-UHFFFAOYSA-N |
SMILES |
COP([O-])([O-])(OC)OC |
Canonical SMILES |
COP([O-])([O-])(OC)OC |
Other CAS RN |
133930-63-9 |
synonyms |
dianionic trimethoxyphosphorane trimethoxyphosphorane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



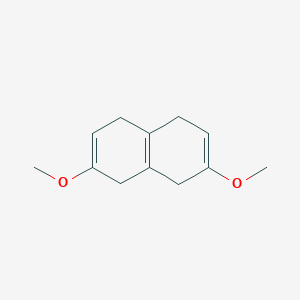
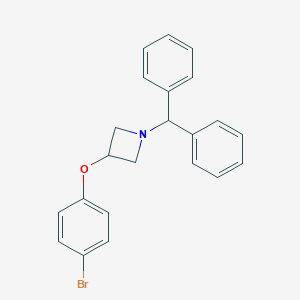
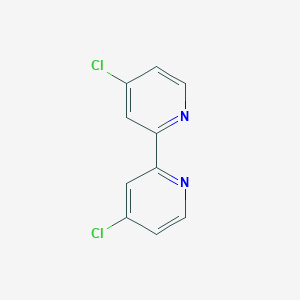
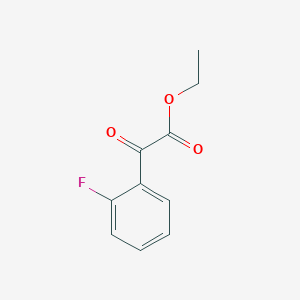
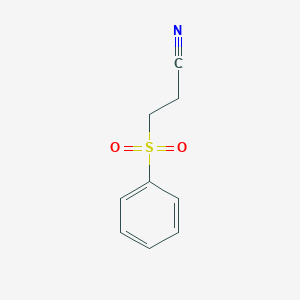
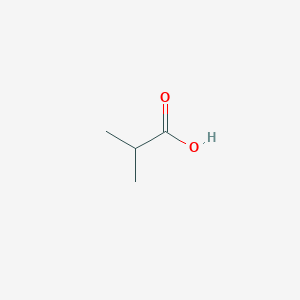

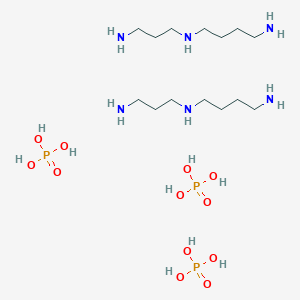
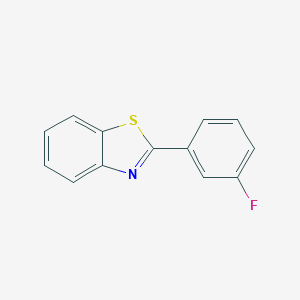
amine hydrochloride](/img/structure/B155508.png)
